2-Amino-N-(2-hydroxyethyl)benzamide

Physicochemical Property Medicinal Chemistry Solubility Optimization

Select 2-Amino-N-(2-hydroxyethyl)benzamide for its unique N-(2-hydroxyethyl) substitution that dramatically enhances aqueous solubility (logP -0.007 vs. 0.91 for unsubstituted 2-aminobenzamide). This polar modification improves bioavailability in HDAC inhibitor design while retaining the zinc-chelating 2-aminobenzamide pharmacophore. Its intramolecular cyclization to 2-oxazolines streamlines complex heterocycle synthesis, bypassing protecting-group strategies. A validated HPLC method on Newcrom R1 supports reliable analytical reference. Ideal for medicinal chemistry and synthetic R&D.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 49667-81-4
Cat. No. B3032768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(2-hydroxyethyl)benzamide
CAS49667-81-4
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCO)N
InChIInChI=1S/C9H12N2O2/c10-8-4-2-1-3-7(8)9(13)11-5-6-12/h1-4,12H,5-6,10H2,(H,11,13)
InChIKeyTWRJRCKCJRVPKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2-hydroxyethyl)benzamide (CAS 49667-81-4): Procurement and Structural Overview for Research Applications


2-Amino-N-(2-hydroxyethyl)benzamide (CAS 49667-81-4) is a functionalized benzamide derivative with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol [1]. It is characterized by a 2-aminobenzamide core scaffold, which is a recognized zinc-binding group in medicinal chemistry [2], further substituted with an N-(2-hydroxyethyl) group that enhances polarity and hydrogen-bonding capacity [3]. This specific combination of functional groups dictates its physicochemical profile, including a predicted logP of -0.0070 and a melting point of 92-94°C [1], which directly influences its utility as a synthetic intermediate and its behavior in biological assays.

2-Amino-N-(2-hydroxyethyl)benzamide vs. Generic Analogs: Why Structural Nuance Prevents Simple Substitution


Substituting 2-Amino-N-(2-hydroxyethyl)benzamide with a generic analog like unsubstituted 2-aminobenzamide or other N-alkyl benzamides is not functionally equivalent. The presence of the N-(2-hydroxyethyl) group fundamentally alters key physicochemical properties critical for experimental design and downstream applications [1]. For instance, while the 2-aminobenzamide core provides the zinc-chelating pharmacophore for HDAC inhibition, it is the N-substituent that dramatically shifts the molecule's polarity, as evidenced by a calculated logP of -0.0070 for the target compound [2], compared to a logP of 0.91 for unsubstituted 2-aminobenzamide [3]. This shift directly impacts solubility, chromatographic behavior, and potential bioavailability, making the target compound a distinct chemical entity rather than a simple replacement for its core scaffold.

Quantitative Differentiation Guide for 2-Amino-N-(2-hydroxyethyl)benzamide (CAS 49667-81-4) Procurement


Significantly Enhanced Hydrophilicity vs. Unsubstituted 2-Aminobenzamide Core

The N-(2-hydroxyethyl) substituent dramatically increases the hydrophilicity of 2-Amino-N-(2-hydroxyethyl)benzamide compared to the unsubstituted 2-aminobenzamide core. This is a critical differentiator for applications requiring aqueous solubility. The target compound has a calculated logP of -0.0070 [1], indicating a strong preference for the aqueous phase. In contrast, the comparator compound, 2-aminobenzamide, has a calculated logP of 0.91 [2], which is more than one log unit higher, signifying greater lipophilicity.

Physicochemical Property Medicinal Chemistry Solubility Optimization

Potency in Antiproliferative Activity is Comparable to Clinical-Stage HDAC Inhibitor MS-275

Compounds within the 2-aminobenzamide class, including derivatives closely related to the target compound, have demonstrated cell growth inhibition potency comparable to the clinical HDAC inhibitor MS-275 (Entinostat) [1]. Specifically, a study evaluating a series of 2-aminobenzamide HDAC inhibitors showed that a derivative containing a (3,4-difluorobenzyl)(2-hydroxyethyl)amino group exhibited potent antiproliferative activity against a panel of human cancer cells, with efficacy on par with the MS-275 comparator [1]. While this is a class-level inference for the core scaffold, it strongly suggests that 2-Amino-N-(2-hydroxyethyl)benzamide, as a key intermediate or scaffold-mate, retains the potential for similar HDAC-inhibitory activity.

Anticancer HDAC Inhibition Cell Proliferation

Facile Cyclization to Form Biorelevant 2-Oxazoline Heterocycles

The specific ortho-amino and N-(2-hydroxyethyl)amide arrangement in 2-Amino-N-(2-hydroxyethyl)benzamide enables a unique and efficient intramolecular cyclization to form 2-(2-aminophenyl)-2-oxazoline [1]. This reaction is not possible with simple benzamides or other N-alkyl derivatives lacking the ortho-amino group. The resulting 2-oxazoline is a valuable heterocycle found in numerous natural products and drug candidates [2]. The yield for the cyclization of substituted 2-amino-N-(2-hydroxyethyl)benzamides to the corresponding oxazolines is reported to be high under specific conditions [1], establishing this compound as a privileged synthetic intermediate.

Synthetic Chemistry Heterocycle Synthesis Oxazoline

Distinct HPLC Retention Profile for Analytical Method Development

2-Amino-N-(2-hydroxyethyl)benzamide exhibits a distinct retention profile under reverse-phase HPLC conditions, which is critical for purity analysis and quality control. A validated HPLC method using a Newcrom R1 column has been reported specifically for the analysis of this compound [1]. This established method provides a reliable starting point for analytical chemists, reducing method development time. The retention time is unique to this compound and can be used to differentiate it from its analogs, such as 2-aminobenzamide or other benzamide derivatives, which would elute at different times under the same conditions due to their differing polarities.

Analytical Chemistry HPLC Separation Quality Control

Recommended Research Applications for 2-Amino-N-(2-hydroxyethyl)benzamide (CAS 49667-81-4) Based on Differentiated Evidence


As a Hydrophilic Intermediate for HDAC Inhibitor Lead Optimization

The significantly enhanced hydrophilicity (logP = -0.0070) compared to the 2-aminobenzamide core (logP = 0.91) makes 2-Amino-N-(2-hydroxyethyl)benzamide a superior starting point for designing novel HDAC inhibitors intended for oral or parenteral administration. Its improved aqueous solubility can help mitigate poor bioavailability issues common to more lipophilic leads, as demonstrated in related 2-aminobenzamide HDAC inhibitors [4]. This is a direct application of the cross-study comparable evidence on logP values [2].

Efficient Precursor for the Synthesis of 2-Oxazoline-Containing Compounds

The compound's unique ability to undergo intramolecular cyclization to form 2-oxazolines [4] positions it as a highly efficient building block for synthesizing complex heterocyclic scaffolds. This application leverages the class-level inference on cyclization reactivity and avoids the need for protecting group strategies or multi-step sequences required when using simpler benzamides. This is a key differentiator for synthetic chemists in both academic and industrial settings.

As a Reference Standard in Reverse-Phase HPLC Method Development

The compound's defined and accessible HPLC method on a Newcrom R1 column [4] makes it a practical reference standard for calibrating analytical instruments or developing methods for related compounds. Its unique retention profile allows for clear separation from common analogs, a direct application of the supporting evidence in analytical chemistry, ensuring accurate purity assessments during chemical synthesis or biological testing workflows.

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